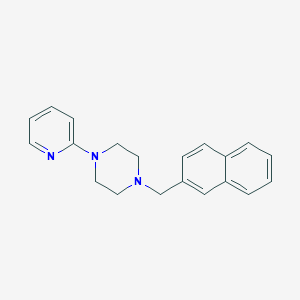

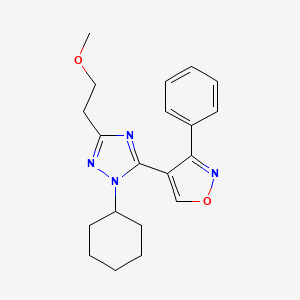

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine

Description

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine is a compound of interest in the field of organic chemistry due to its potential applications in various areas, including heterocyclic synthesis and pharmaceutical research. Its structure is characterized by the presence of a piperazine ring and is known for participating in a variety of chemical reactions.

Synthesis Analysis

- The synthesis of related compounds often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution to yield pyridine derivatives. Such reactions have been explored in the context of synthesizing compounds with a naphthyl moiety, which shares some structural similarities with the compound of interest (Hussein et al., 2009).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 2-chloro-3-amino-1,4-naphthoquinone derivatives, has been analyzed using techniques like ESI-MS, IR, and NMR spectroscopy. These studies provide insights into the electronic and steric effects of substituents on the piperazine ring (Verma & Singh, 2015).

Chemical Reactions and Properties

- The compound 1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine and its derivatives can undergo various chemical reactions, such as carbonylation and dehydrogenation, particularly when catalyzed by metal complexes like rhodium (Ishii et al., 1997).

Physical Properties Analysis

- The physical properties of similar compounds, like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine derivatives, have been explored, particularly in the context of their fluorescence and antimicrobial properties. These studies often focus on understanding the interaction of these compounds with various biological systems (Mahesh et al., 2004).

Propriétés

IUPAC Name |

1-(naphthalen-2-ylmethyl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-2-6-19-15-17(8-9-18(19)5-1)16-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVCLPBGBXNBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354154 | |

| Record name | Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

CAS RN |

57987-79-8 | |

| Record name | Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5636341.png)

![[(3aS*,9bS*)-2-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5636352.png)

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[2-(trifluoromethyl)benzyl]acetamide hydrochloride](/img/structure/B5636359.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636362.png)

![(3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5636370.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)

![4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5636397.png)

![5-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5636419.png)

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)